1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride
Description
Properties
IUPAC Name |
3-cyclopenta-1,4-dien-1-ylpropyl(trimethyl)azanium;iron(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H19N.2ClH.Fe/c2*1-12(2,3)10-6-9-11-7-4-5-8-11;;;/h2*4-5,7-8H,6,9-10H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOZKECBRJESSW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC1=C[CH-]C=C1.C[N+](C)(C)CCCC1=C[CH-]C=C1.[Cl-].[Cl-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38Cl2FeN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2093414-16-3 | |
| Record name | 1,1'-Bis[3-(trimethylammonio)propyl]ferrocene Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material: Ferrocene
Ferrocene (Fe(C5H5)2) serves as the backbone. The 1,1'-disubstitution pattern is targeted to maintain symmetry and optimize electrochemical properties.
Step 1: 1,1'-Disubstitution with 3-Bromopropyl Groups
- Reaction: Ferrocene is lithiated at the 1,1' positions using a strong base such as n-butyllithium (n-BuLi) under inert atmosphere at low temperature.
- Electrophilic Substitution: The lithiated intermediate is then reacted with 1,3-dibromopropane or 3-bromopropyl derivatives to introduce bromopropyl substituents at both cyclopentadienyl rings.
- Notes: Strict control of temperature and stoichiometry is necessary to avoid polysubstitution or side reactions.
Step 2: Quaternization to Form Trimethylammonium Groups
- Reaction: The bromopropyl-substituted ferrocene is reacted with excess trimethylamine (N(CH3)3) in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).
- Mechanism: The nucleophilic trimethylamine attacks the bromopropyl groups, displacing bromide ions and forming the quaternary ammonium salts.
- Outcome: This step yields 1,1'-Bis[3-(trimethylammonio)propyl]ferrocene as a dichloride salt (due to chloride counterions from the trimethylamine hydrochloride or added HCl).
Step 3: Purification and Isolation
- The crude product is purified by recrystallization or chromatographic techniques to achieve high purity (>97% as confirmed by HPLC).
- The final product is isolated as a solid, stable under room temperature when stored under inert atmosphere and protected from moisture due to its hygroscopic nature.
Research Findings and Optimization
Purity and Characterization
- Purity is typically >97% as measured by High-Performance Liquid Chromatography (HPLC).
- Molecular formula: C22H38Cl2FeN2 with molecular weight 457.31 g/mol.
- Physical state: Solid at 20°C.
- Storage: Recommended under inert gas, cool and dark conditions (<15°C) to prevent degradation and moisture absorption.
Synthetic Yield and Reaction Conditions
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Lithiation and bromopropylation | n-BuLi, 1,3-dibromopropane, inert atmosphere, low temp (-78°C) | 70-85 | Sensitive to moisture and air |
| Quaternization | Excess trimethylamine, acetonitrile or DMF, room temp to reflux | 80-90 | Excess amine ensures full quaternization |
| Purification | Recrystallization/chromatography | 90-95 | Critical for electrochemical applications |
Solubility and Electrochemical Properties
- The quaternary ammonium groups confer high aqueous solubility, essential for applications in aqueous redox flow batteries.
- Chloride counterions improve solubility by approximately 25% compared to other counterions like tosylate.
- Electrochemical stability is maintained after PEGylation or other modifications, but the symmetric bis-quaternary ammonium structure is preferred for stability under cycling conditions.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1. Lithiation of ferrocene | n-BuLi at -78°C under inert atmosphere | n-BuLi, THF, low temp | 70-85 | N/A | Requires strict moisture control |
| 2. Bromopropyl substitution | Reaction with 1,3-dibromopropane | 1,3-dibromopropane, inert gas | 70-85 | N/A | Symmetric substitution targeted |
| 3. Quaternization with trimethylamine | Nucleophilic substitution of bromides by trimethylamine | Excess trimethylamine, acetonitrile or DMF | 80-90 | >97 (HPLC) | Forms quaternary ammonium salt |
| 4. Purification and isolation | Recrystallization or chromatography | Solvent systems vary | 90-95 | >97 (HPLC) | Purity critical for electrochemistry |
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The ferrocenium ions can be reduced back to ferrocene.
Substitution: The trimethylammonio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of ferrocene.
Substitution: Formation of substituted ferrocene derivatives.
Scientific Research Applications
Redox Flow Batteries
1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride has gained attention as a redox-active material in aqueous organic redox flow batteries. Its high cycling stability and capacity retention make it suitable for energy storage applications. The compound's ability to undergo reversible redox reactions allows it to effectively participate in the energy conversion processes essential for battery function.
Organometallic Polymer Synthesis
This compound is utilized in the synthesis of condensation polymers, such as polyesters and polyamides. The unique properties imparted by the ferrocene structure contribute to enhanced thermal stability and mechanical properties of the resulting polymers, making them suitable for various industrial applications.
Molecular Recognition and DNA Interaction
Research indicates that this compound can interact with DNA duplexes through hydrogen bonding and electrostatic interactions. This property is significant for studies in molecular recognition, potentially aiding in the development of biosensors or therapeutic agents targeting nucleic acids.
Development of Organometallic Ionic Liquids
The compound serves as a key component in synthesizing novel organometallic ionic liquids. These ionic liquids exhibit unique solubility and conductivity properties, making them suitable for applications in electrochemistry and catalysis.
Interaction with Biomolecules
The ferrocene core allows this compound to participate in redox reactions, which are crucial for studying electron transfer processes within biological systems. The trimethylammonio groups enhance solubility, facilitating interactions with various biomolecules, including enzymes and proteins.
Cellular Effects
Studies have shown that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. Its redox properties may influence oxidative stress levels within cells, affecting growth, differentiation, and apoptosis.
Dosage Effects
In animal models, dosage variations impact the compound's effects significantly. Lower doses may enhance cellular metabolism and reduce oxidative stress, while higher doses can lead to toxicity and cellular damage.
Uniqueness
What sets this compound apart from similar compounds is its combination of excellent redox properties derived from the ferrocene core and enhanced solubility due to the trimethylammonio groups. This makes it particularly effective in applications requiring stable and efficient redox-active materials.
Mechanism of Action
The mechanism of action of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride involves its redox properties. The ferrocene core can undergo reversible oxidation and reduction, making it an effective redox-active material. The trimethylammonio groups enhance solubility and stability, suppressing higher-order chemical decomposition pathways and reducing reactant crossover rates through membranes .
Comparison with Similar Compounds
Research and Industrial Implications
However, phosphino-ferrocenes remain irreplaceable in catalysis due to their electron-donating properties . Future studies should address BTMAP-Fc’s cycle life limitations through electrolyte additives or hybrid designs .
Biological Activity
1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride, also known as BTMAPFc, is a quaternary ammonium salt that has garnered attention for its diverse biological activities. This compound features a ferrocene core, which imparts unique electrochemical properties, combined with trimethylammonium groups that enhance its solubility and ionic characteristics. Its potential applications span antimicrobial activity, electrochemical processes, and drug delivery systems.
Antimicrobial Properties
Research has shown that BTMAPFc exhibits significant antimicrobial activity against various pathogens. A study evaluating the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of BTMAPFc revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus (including MRSA) and Escherichia coli, demonstrating notable antibacterial properties without causing hemolysis in sheep blood cells .
Table 1: Antimicrobial Activity of BTMAPFc
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | 32 |
| Pseudomonas aeruginosa | 32 | 64 |
Electrochemical Applications
BTMAPFc's electrochemical properties have been explored in the context of CO2 capture processes. Its redox-active nature allows it to facilitate electrochemically driven CO2 capture in aqueous environments, which is crucial for developing sustainable energy solutions. Studies indicate that BTMAPFc can enhance the efficiency of CO2 capture through cyclic voltammetry techniques, showing promise in reducing atmospheric CO2 levels .
Table 2: Electrochemical Properties of BTMAPFc
| Parameter | Value |
|---|---|
| Solubility | 2 M |
| Oxidation Rate Constant | |
| Diffusion Coefficient |
Case Study 1: Antimicrobial Efficacy
In a recent study, BTMAPFc was tested for its antimicrobial efficacy against a panel of pathogens. The results indicated that the compound not only inhibited bacterial growth but also demonstrated low cytotoxicity towards mammalian cells. This dual action positions BTMAPFc as a candidate for therapeutic applications in treating infections caused by antibiotic-resistant bacteria .
Case Study 2: CO2 Capture Efficiency
Another study focused on the application of BTMAPFc in electrochemical systems for CO2 capture. The findings showed that under specific conditions (e.g., current density), BTMAPFc could effectively capture CO2, with cycling stability indicating its potential for long-term use in environmental applications .
Q & A
Q. What are the standard synthesis protocols for BTMAP-Fc, and how can its purity be verified?
BTMAP-Fc is synthesized via quaternization of 1,1'-bis(3-aminopropyl)ferrocene with trimethylammonium chloride under controlled pH and temperature. Purification typically involves recrystallization from polar solvents like methanol/water mixtures. Purity verification requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and elemental analysis (C, H, N) to validate stoichiometry. High-performance liquid chromatography (HPLC) with UV detection can assess residual impurities .
Q. How are the electrochemical properties of BTMAP-Fc characterized for redox flow battery applications?
Cyclic voltammetry (CV) in aqueous electrolytes (e.g., 0.1–2 M NaCl, pH 6–8) is used to determine redox potentials and electron-transfer kinetics. A three-electrode setup (glassy carbon working electrode, Ag/AgCl reference) at scan rates of 10–100 mV/s reveals reversible ferrocene/ferrocenium redox couples. Chronoamperometry or galvanostatic cycling evaluates charge/discharge efficiency. Stability is assessed via repeated cycling (>1,000 cycles) with post-mortem FTIR or Raman spectroscopy to detect degradation products .
Q. What role does BTMAP-Fc play in aqueous organic redox flow batteries (AORFBs)?
BTMAP-Fc serves as a posolyte (positive electrolyte) due to its high redox potential (~0.985 V vs. SHE) and solubility in near-neutral pH electrolytes. It pairs with negolytes like bis(3-trimethylammonio)propyl viologen tetrachloride (BTMAP-Vi) to achieve open-circuit voltages >1.3 V. Its cationic trimethylammonium groups enhance solubility (>1.5 M in water) and mitigate crossover via electrostatic repulsion with ion-selective membranes .
Advanced Research Questions
Q. How can researchers optimize BTMAP-Fc’s performance in hybrid flow battery systems (e.g., Zn–Ni)?
Optimization involves:
- Electrolyte engineering : Adjusting pH (6–8) and salt concentration (e.g., NaCl, KCl) to balance ionic conductivity and stability.
- Electrode design : Using porous carbon electrodes with high surface area to reduce polarization losses.
- Membrane selection : Employing anion-exchange membranes (e.g., Fumasep FAP-450) to minimize crossover while maintaining ion flux. A recent study achieved energy densities of 35–50 Wh/L using BTMAP-Fc in Zn–Ni flow batteries (Table 1) .
Table 1 : Comparative energy densities of aqueous flow battery chemistries
| System | Energy Density (Wh/L) |
|---|---|
| VRFB (Vanadium) | 25–35 |
| Zn–Br₂ | 40–60 |
| BTMAP-Fc/BTMAP-Vi | 35–50 |
| DHAQ–K₄Fe(CN)₆ | 20–30 |
Q. What methodologies resolve contradictions in reported capacity fade mechanisms for BTMAP-Fc?
Apparent capacity fade in long-term cycling may arise from:
- Electrolyte decomposition : Track via in-situ UV-vis spectroscopy to detect soluble degradation products.
- Membrane fouling : Use electrochemical impedance spectroscopy (EIS) to monitor resistance changes.
- Ferrocene dimerization : Employ X-ray absorption spectroscopy (XAS) to probe structural changes. A 2023 study attributed fade to reversible pH shifts rather than irreversible degradation, resolved by buffering electrolytes with phosphate salts .
Q. How can BTMAP-Fc’s compatibility with alternative electrolytes (e.g., non-aqueous or ionic liquids) be systematically evaluated?
- Solubility screening : Measure solubility in acetonitrile, dimethyl sulfoxide (DMSO), or imidazolium-based ionic liquids via gravimetric analysis.
- Electrochemical stability : Perform CV in a glovebox (Ar atmosphere) to avoid moisture interference.
- Operando spectroscopy : Use Raman or FTIR to monitor redox speciation during cycling. Note: Non-aqueous systems may require functionalized ferrocene derivatives due to reduced solubility of BTMAP-Fc in organic solvents .
Methodological Guidance for Data Interpretation
- Contradictory redox potentials : Cross-validate using multiple reference electrodes (e.g., SHE, Ag/AgCl) and account for junction potentials.
- Unexpected side reactions : Use high-resolution mass spectrometry (HRMS) to identify byproducts and adjust synthetic conditions (e.g., lower reaction temperature).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
